molecular formula C10H13ClO3S B8330904 (3-chloro-1-phenylpropyl) methanesulfonate

(3-chloro-1-phenylpropyl) methanesulfonate

Cat. No.: B8330904
M. Wt: 248.73 g/mol
InChI Key: KGTLAWKXWSHQBO-UHFFFAOYSA-N
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Description

(3-chloro-1-phenylpropyl) methanesulfonate is an organic compound that belongs to the class of esters derived from methanesulfonic acid. This compound is characterized by the presence of a methanesulfonate group attached to a 3-chloro-1-phenyl-propyl moiety. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid 3-chloro-1-phenyl-propyl ester typically involves the esterification of methanesulfonic acid with 3-chloro-1-phenyl-propanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of methanesulfonic acid 3-chloro-1-phenyl-propyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-1-phenylpropyl) methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methanesulfonic acid and 3-chloro-1-phenyl-propanol.

    Oxidation and Reduction: The phenyl group can undergo oxidation to form corresponding quinones, while reduction can lead to the formation of cyclohexyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include methanesulfonic acid, 3-chloro-1-phenyl-propanol, quinones, and cyclohexyl derivatives. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

(3-chloro-1-phenylpropyl) methanesulfonate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of methanesulfonic acid 3-chloro-1-phenyl-propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid, which acts as a strong acid and can catalyze various chemical reactions. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methanesulfonic acid 3-chloro-1-phenyl-propyl ester include:

  • Methanesulfonic acid 3-(3-chloro-phenyl)-3-cyano-propyl ester
  • Methanesulfonic acid 3-chloro-2-phenyl-propyl ester
  • Methanesulfonic acid 3-chloro-1-phenyl-ethyl ester

Uniqueness

(3-chloro-1-phenylpropyl) methanesulfonate is unique due to its specific structural features, such as the presence of both a methanesulfonate group and a 3-chloro-1-phenyl-propyl moiety.

Properties

Molecular Formula

C10H13ClO3S

Molecular Weight

248.73 g/mol

IUPAC Name

(3-chloro-1-phenylpropyl) methanesulfonate

InChI

InChI=1S/C10H13ClO3S/c1-15(12,13)14-10(7-8-11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

KGTLAWKXWSHQBO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC(CCCl)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (R) 3-chloro-1-phenyl-propan-1-ol (Aldrich) (0.250 g) in 40 ml dichloromethane was added triethylamine (0.272 g) at 0° C. followed by the dropwise addition of methanesulfonyl chloride (0.185 g). The reaction mixture was stirred at this temperature for 2 hours and then quenched by the addition of sodium bicarbonate solution. The phases were separated and the organic phase was evaporated to dryness to afford methanesulfonic acid 3-chloro-1-phenyl-propyl ester as an oil which was used directly in the next step.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.272 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.185 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of the 3-chloro-1-phenyl-propan-1-ol (1.5 g, 8.79 mmol) in DCM at 0° C. (50 mL) was added TEA (1.6 mL, 11.4 mmol) followed by MsCl (0.75 mL, 9.7 mmol). The reaction mixture was stirred 1.5 hours at 0° C., quenched with ice, and partitioned between a saturated solution of NaHCO3 and DCM. The organic layer was separated, washed with brine, dried over MgSO4, filtered, and concentrated at 0° C. The methanesulfonic acid 3-chloro-1-phenyl-propyl ester (95% crude yield, 2.08 g) thus prepared was used in the next step without purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Two

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